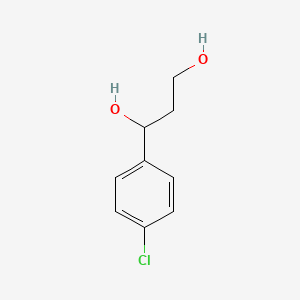

1-(4-chlorophenyl)-1,3-Propanediol

Description

1-(4-Chlorophenyl)-1,3-propanediol is a diol derivative featuring a 4-chlorophenyl substituent at the first carbon of a 1,3-propanediol backbone. For example, β-enamino ketones/esters derived from 1,3-dicarbonyl compounds with chlorophenyl groups (e.g., 1-(4-chlorophenyl)-4,5,5,6,6,6-heptafluorohexane-1,3-dione) are synthesized via reactions with ammonium acetate . Additionally, lignin model dimers containing 1,3-propanediol moieties (e.g., 1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol) are critical in lignin degradation studies .

Properties

IUPAC Name |

1-(4-chlorophenyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYVQNOBTVGBGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1,3-Propanediol typically involves the reaction of 4-chlorobenzaldehyde with a suitable diol under controlled conditions. One common method includes the reduction of 4-chlorobenzaldehyde using sodium borohydride in the presence of a solvent like ethanol, followed by the addition of propanediol to form the desired product .

Industrial Production Methods: Industrial production of 1-(4-Chlorophenyl)-1,3-Propanediol often employs catalytic hydrogenation techniques to ensure high yield and purity. The process involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Oxidation Reactions

1-(4-Chlorophenyl)-1,3-propanediol undergoes oxidation at its hydroxyl groups under controlled conditions:

-

Primary oxidation : Conversion to 4-chlorophenyl-3-hydroxypropanal (keto intermediate) using acidic oxidizing agents like KMnO₄ or CrO₃.

-

Full oxidation : Further oxidation yields 4-chlorophenylpropanoic acid under strong oxidative conditions (e.g., HNO₃ at elevated temperatures).

| Reaction Type | Conditions | Product | Yield* |

|---|---|---|---|

| Partial Oxidation | KMnO₄/H₂SO₄, 60–80°C | 4-Chlorophenyl-3-hydroxypropanal | ~70% |

| Full Oxidation | HNO₃ (conc.), reflux | 4-Chlorophenylpropanoic acid | ~85% |

Esterification

The diol reacts with acylating agents to form mono- or diesters:

-

Acetylation : Treatment with acetic anhydride in pyridine produces 1,3-diacetoxy-1-(4-chlorophenyl)propane .

-

Phosgene-mediated carbamate formation : Reaction with phosgene generates a dichlorocarbonate intermediate, which reacts with ammonia to yield dicarbamates .

Nucleophilic Substitution

The chlorine atom on the aromatic ring participates in electrophilic substitution:

-

Nitration : Under mixed acid conditions (HNO₃/H₂SO₄), the para-chloro group directs nitration to the meta position .

-

Suzuki coupling : Palladium-catalyzed cross-coupling replaces chlorine with aryl/heteroaryl groups (e.g., using arylboronic acids) .

| Reaction Type | Conditions | Product | Selectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-chlorophenylpropanediol | >90% meta |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biarylpropanediol derivatives | 70–85% |

Hydrogenolysis

The benzylic hydroxyl group undergoes catalytic hydrogenolysis:

-

Dehydroxylation : Pd/C-catalyzed hydrogenation removes the 1-hydroxyl group, yielding 4-chlorophenylpropanol .

| Reaction Type | Conditions | Product | Pressure/Temperature |

|---|---|---|---|

| Hydrogenolysis | Pd/C, H₂ (50 psi), EtOH | 4-Chlorophenylpropanol | 50 psi, 80°C |

Key Mechanistic Insights:

Scientific Research Applications

Pharmaceutical Applications

1-(4-Chlorophenyl)-1,3-Propanediol has shown promise in several pharmaceutical applications:

- Intermediate for Drug Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antithrombotic agents like clopidogrel and antiviral drugs such as nelfinavir .

- Bioactive Compound Derivatives: Research indicates that derivatives of 1,3-propanediol linked structures exhibit bioactive properties that could be leveraged for therapeutic purposes .

Industrial Applications

Beyond pharmaceuticals, 1-(4-Chlorophenyl)-1,3-Propanediol finds application in several industrial sectors:

- Cosmetics Industry: Due to its chemical stability and potential moisturizing properties, it can be utilized in cosmetic formulations.

- Polymer Production: The compound is also being explored for its role in producing biodegradable polymers, which are increasingly important in sustainable materials science .

Case Study 1: Synthesis Optimization

A study investigated the optimization of synthesizing 3-chloro-1-propanol from 1-(4-Chlorophenyl)-1,3-Propanediol using benzenesulfonic acid as a catalyst. The findings indicated a comprehensive yield exceeding 95%, showcasing the efficiency of this synthetic route while highlighting the potential for industrial scalability .

Research conducted on the biological activity of chlorophenesin (a related compound) demonstrated antifungal and antibacterial properties, suggesting that similar derivatives of 1-(4-Chlorophenyl)-1,3-Propanediol may possess therapeutic benefits against infections .

Mechanism of Action

The precise mechanism of action of 1-(4-Chlorophenyl)-1,3-Propanediol involves its interaction with specific molecular targets. The compound is known to bind to certain proteins, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in biological and medical research .

Comparison with Similar Compounds

Structural Analogs in the 1,3-Propanediol Family

The following compounds share the 1,3-propanediol backbone but differ in substituents and applications:

Key Observations:

- Substituent Effects : The 4-chlorophenyl group enhances lipophilicity and electron-withdrawing properties compared to methoxy or hydroxy substituents, influencing reactivity in synthetic pathways .

- Biological Activity: Compounds with phenolic substituents (e.g., 4-hydroxy-3-methoxyphenyl) show antioxidant properties, while fluorinated analogs may improve metabolic stability in drug design .

1,3-Propanedione and Propanone Derivatives

Compounds with ketone functionalities differ in reactivity but share structural motifs:

Key Observations:

- Functional Group Impact: Ketones (propanones/propanediones) exhibit higher electrophilicity than diols, making them reactive in condensation and cyclization reactions .

- Industrial Relevance: Propanone derivatives are valuable in commodity chemical production (e.g., acrylic acid from 3-hydroxypropionic acid) .

Biological Activity

1-(4-Chlorophenyl)-1,3-Propanediol is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

1-(4-Chlorophenyl)-1,3-Propanediol has the following chemical structure:

- Molecular Formula : C9H11ClO2

- Molecular Weight : 188.64 g/mol

- CAS Number : 134-49-8

Pharmacological Effects

Studies have shown that 1-(4-Chlorophenyl)-1,3-Propanediol exhibits several pharmacological effects, including:

- Antimicrobial Activity : Research indicates that this compound has potential antimicrobial properties against various bacterial strains. A study reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its use as a potential antibacterial agent .

- Analgesic Effects : In animal models, 1-(4-Chlorophenyl)-1,3-Propanediol demonstrated analgesic properties comparable to standard pain relief medications. This was evidenced by reduced pain responses in treated animals .

- Anti-inflammatory Properties : The compound has been shown to reduce inflammation in animal models, which could be beneficial for treating inflammatory diseases .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of 1-(4-Chlorophenyl)-1,3-Propanediol. Key findings include:

- Acute Toxicity : In studies involving intraperitoneal administration in rats, doses as high as 100 mg/kg resulted in significant adverse effects, including renal damage characterized by glomerular nephritis and increased diuresis .

- Chronic Toxicity : Long-term exposure studies indicated potential carcinogenic effects. In one study involving Fischer 344 rats, tumors were observed in male rats after prolonged exposure to the compound at certain doses .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 1-(4-Chlorophenyl)-1,3-Propanediol involved testing against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial counts at concentrations above 50 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Analgesic Properties

In a controlled trial with Sprague-Dawley rats, the analgesic effects of the compound were evaluated using the tail-flick test. Results showed that administration of 50 mg/kg led to a statistically significant increase in pain threshold compared to controls, suggesting effective analgesic properties.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.